

Physical and chemical properties of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

Cat. No.: B177680

[Get Quote](#)

An In-depth Technical Guide to (2-Formylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(2-Formylphenoxy)acetonitrile**. It includes detailed information on its characteristics, synthesis, and reactivity, supported by experimental data and safety protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

(2-Formylphenoxy)acetonitrile, with the CAS number 125418-83-9, is a solid organic compound. It possesses a molecular formula of $C_9H_7NO_2$ and a molecular weight of 161.16 g/mol. [\[1\]](#)[\[2\]](#) While specific experimental data on its melting point and solubility are not readily available in published literature, its physical state as a solid suggests a melting point above ambient temperature. For its isomer, 2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9), a boiling point of 146-148 °C at 0.1 mmHg has been reported.[\[3\]](#)

Structural and Physicochemical Data

Quantitative data for **(2-Formylphenoxy)acetonitrile** and its para-isomer are summarized in the table below for comparative analysis.

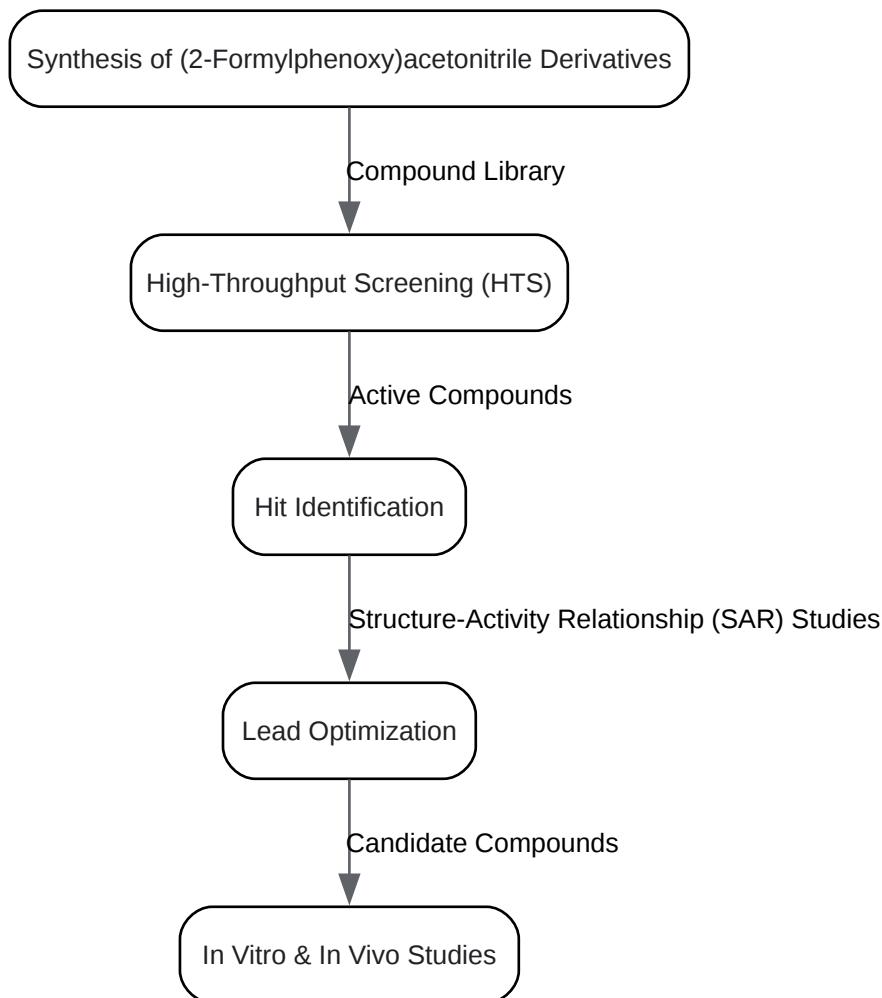
Property	(2-Formylphenoxy)acetonitrile	2-(4-Formylphenoxy)acetonitrile	Reference(s)
CAS Number	125418-83-9	385383-45-9	[2] , [3]
Molecular Formula	C ₉ H ₇ NO ₂	C ₉ H ₇ NO ₂	[2] , [3]
Molecular Weight	161.16 g/mol	161.16 g/mol	[2] , [3]
Physical Form	Solid	Solid	[2] ,
Boiling Point	No data available	146-148 °C @ 0.1 mmHg	[3]
Predicted XlogP	1.5	1.5	[4]

Spectroscopic Properties

While specific spectra for **(2-Formylphenoxy)acetonitrile** are not publicly available, the expected spectroscopic characteristics can be inferred from the functional groups present in its structure.

- ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the benzene ring. An aldehydic proton should appear as a singlet further downfield (around 9.5-10.5 ppm). The methylene protons (-O-CH₂-CN) would likely appear as a singlet in the range of 4.5-5.5 ppm.
- ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons between 110 and 160 ppm. The aldehyde carbonyl carbon would be significantly downfield (190-200 ppm). The nitrile carbon is expected in the 115-125 ppm region, and the methylene carbon adjacent to the oxygen would likely be found around 60-70 ppm.[5][6]
- Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong peak for the carbonyl (C=O) stretch of the aldehyde at approximately 1690-1710 cm⁻¹. A peak for the nitrile (C≡N) stretch should be observed in the 2210-2260 cm⁻¹ region. C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ range, and C-H stretching of the aromatic ring would be seen around 3000-3100 cm⁻¹.[7]

- Mass Spectrometry: The molecular ion peak (M^+) would be expected at $m/z = 161$. Common fragmentation patterns would likely involve the loss of the formyl group (CHO , 29 amu) or the cyanomethyl group (CH_2CN , 40 amu).[8][9]


Experimental Protocols

Synthesis of (2-Formylphenoxy)acetonitrile

A specific, detailed experimental protocol for the synthesis of **(2-Formylphenoxy)acetonitrile** is not explicitly documented in readily available literature. However, a plausible synthetic route can be derived from the well-established Williamson ether synthesis, followed by the reaction of salicylaldehyde with an appropriate acetonitrile derivative. A general procedure based on related syntheses is outlined below.[1][10]

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. bio-fount.com [bio-fount.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. PubChemLite - (2-formylphenoxy)acetonitrile (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. [13C NMR Chemical Shift](#) [sites.science.oregonstate.edu]
- 6. [chem.libretexts.org](#) [chem.libretexts.org]
- 7. [www1.udel.edu](#) [www1.udel.edu]
- 8. [chem.libretexts.org](#) [chem.libretexts.org]
- 9. [chemguide.co.uk](#) [chemguide.co.uk]
- 10. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]

• To cite this document: BenchChem. [Physical and chemical properties of (2-Formylphenoxy)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177680#physical-and-chemical-properties-of-2-formylphenoxy-acetonitrile\]](https://www.benchchem.com/product/b177680#physical-and-chemical-properties-of-2-formylphenoxy-acetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com